molecular formula C19H17N5O2S3 B10999200 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B10999200
M. Wt: 443.6 g/mol
InChI Key: GRUMVTRETJDVNT-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound that features a unique combination of thiadiazole and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Synthesis of the Thienopyrimidine Moiety: This involves the condensation of thiophene derivatives with appropriate reagents to form the thienopyrimidine ring.

    Coupling Reactions: The final step involves coupling the thiadiazole and thienopyrimidine moieties through a sulfanyl linkage, often using reagents like thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxyl groups, leading to the formation of sulfoxides or sulfones and quinones, respectively.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The benzyl and thienopyrimidine moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones, quinones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and thienopyrimidine systems.

Biology

Biologically, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide

Uniqueness

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide stands out due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its higher potency and efficacy compared to similar compounds.

Properties

Molecular Formula

C19H17N5O2S3

Molecular Weight

443.6 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H17N5O2S3/c1-11-7-13-17(26)20-14(21-18(13)28-11)9-27-10-15(25)22-19-24-23-16(29-19)8-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3,(H,20,21,26)(H,22,24,25)

InChI Key

GRUMVTRETJDVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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